molecular formula C15H19ClN2O B10870592 N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide

N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide

Cat. No.: B10870592
M. Wt: 278.78 g/mol
InChI Key: MPQXXLGJNOFALT-UHFFFAOYSA-N
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Description

N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide is a heterocyclic compound with a fused indole ring system. Its chemical formula is C14H16ClN2O . The compound features a butyl group (C4H9) attached to the nitrogen atom and a chlorine atom (Cl) at position 5 of the indole ring. The carboxamide functional group (CONH2) is also present, enhancing its biological relevance .

Preparation Methods

Synthetic Routes: Several synthetic routes lead to N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This method yields the tricyclic indole compound (−)-108 in good yield .

Industrial Production: While industrial-scale production methods may vary, the Fischer indole synthesis can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient production.

Chemical Reactions Analysis

Reactivity: N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions:

  • Oxidation : It may be oxidized to form an indole-2-carboxylic acid derivative.
  • Reduction : Reduction of the carbonyl group (C=O) in the carboxamide can yield the corresponding alcohol.
  • Substitution : The chlorine atom can be substituted with other nucleophiles (e.g., amines, alkoxides).
Common Reagents and Conditions:
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Nucleophiles (e.g., amines, alkoxides) in the presence of a base.

Scientific Research Applications

N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide finds applications in various fields:

  • Medicine : Investigated for potential anticancer properties due to its indole moiety.
  • Biology : Used as a probe in cell biology studies.
  • Chemistry : Serves as a building block for the synthesis of other indole derivatives.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide stands out due to its unique combination of substituents. Similar compounds include other indole derivatives with varying substitutions, but this specific structure offers distinct properties.

Properties

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

N-butyl-5-chloro-1,3-dimethylindole-2-carboxamide

InChI

InChI=1S/C15H19ClN2O/c1-4-5-8-17-15(19)14-10(2)12-9-11(16)6-7-13(12)18(14)3/h6-7,9H,4-5,8H2,1-3H3,(H,17,19)

InChI Key

MPQXXLGJNOFALT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C

Origin of Product

United States

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